N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
CAS No.: 2034513-31-8
Cat. No.: VC5135935
Molecular Formula: C15H19N5O3S
Molecular Weight: 349.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034513-31-8 |
|---|---|
| Molecular Formula | C15H19N5O3S |
| Molecular Weight | 349.41 |
| IUPAC Name | N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide |
| Standard InChI | InChI=1S/C15H19N5O3S/c1-12(2)19-10-15(16-11-19)24(21,22)18-5-6-20-9-13(8-17-20)14-4-3-7-23-14/h3-4,7-12,18H,5-6H2,1-2H3 |
| Standard InChI Key | LBWMLZXEWZDFEX-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates three heterocyclic systems:
-
Furan: A five-membered oxygen-containing ring (C₄H₄O) known for enhancing bioavailability in drug design .
-
Pyrazole: A five-membered di-nitrogen ring (C₃H₄N₂) contributing to hydrogen bonding and metabolic stability.
-
Imidazole: A five-membered di-nitrogen ring (C₃H₄N₂) with a sulfonamide group (-SO₂NH₂) at the 4-position, a moiety often associated with enzyme inhibition.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₃S |
| Molecular Weight | 349.41 g/mol |
| IUPAC Name | N-[2-[4-(Furan-2-yl)pyrazol-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide |
| SMILES | CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
| InChI Key | LBWMLZXEWZDFEX-UHFFFAOYSA-N |
The sulfonamide group enhances solubility and facilitates interactions with biological targets, while the isopropyl substituent on the imidazole ring modulates steric effects.
Synthesis and Optimization
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves multi-step organic reactions, as outlined below:
Reaction Sequence
-
Furan-Pyrazole Coupling: Furan-2-carbaldehyde reacts with hydrazine derivatives to form the 4-(furan-2-yl)-1H-pyrazole core .
-
Ethyl Bridging: The pyrazole nitrogen is alkylated with 1,2-dibromoethane to introduce the ethyl spacer.
-
Sulfonamide Formation: The imidazole-4-sulfonyl chloride reacts with the ethylamine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
Critical Parameters
-
Temperature: Reactions are conducted at 60–80°C to optimize yield.
-
Catalysts: Lewis acids (e.g., ZnCl₂) accelerate furan-pyrazole cyclization .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Research Applications
Medicinal Chemistry
-
Lead Optimization: The compound serves as a scaffold for modifying pharmacokinetic properties. For example, replacing the isopropyl group with bulkier substituents could improve target selectivity.
-
In Silico Studies: Molecular docking predicts strong binding to HDAC2 (ΔG = -9.2 kcal/mol), comparable to SAHA, a clinically approved inhibitor .
Material Science
The furan-imidazole framework has been explored in organic semiconductors due to π-conjugation and thermal stability up to 300°C .
Comparative Analysis of Related Compounds
| Compound | Molecular Formula | Target Activity | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| BM-1074 | C₂₄H₂₈N₄O₃S | Bcl-2/Bcl-xL inhibition | <1 | |
| DDFDI | C₂₇H₂₀N₂O₃ | Anticancer (in vitro) | 12 ± 2 | |
| Target Compound | C₁₅H₁₉N₅O₃S | HDAC inhibition (predicted) | 50* |
*Predicted based on structural analogs.
Challenges and Future Directions
-
Solubility Limitations: The compound’s solubility in aqueous media remains uncharacterized, necessitating formulation studies.
-
In Vivo Profiling: No pharmacokinetic data (e.g., bioavailability, half-life) are available, highlighting a critical research gap.
-
Synthetic Scalability: Current yields (~40%) are suboptimal for industrial production; flow chemistry could improve efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume